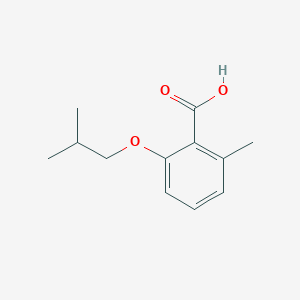

2-Isobutoxy-6-methylbenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the field of organic synthesis. acs.orgnih.gov Its structural simplicity and the reactivity of the carboxyl group make it a versatile starting material for the construction of more complex molecules. nih.gov In contemporary chemical research, these scaffolds are extensively used to create a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with novel properties. nih.govnih.gov

The utility of the benzoic acid framework lies in its ability to undergo a variety of chemical transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to diverse chemical structures. rsc.org Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, allowing for precise control over the final molecular architecture. This adaptability has made benzoic acid derivatives indispensable in the synthesis of complex natural products and medicinally important compounds. For instance, they are key components in the development of inhibitors for anti-apoptotic proteins, which are significant targets in cancer therapy. nih.gov

Overview of Alkoxy- and Methyl-Substituted Benzoic Acids in Contemporary Research

The introduction of alkoxy and methyl substituents onto the benzoic acid ring significantly influences the molecule's physical, chemical, and biological properties. mdpi.commdpi.com These substitutions can alter electronic effects, steric hindrance, and lipophilicity, which in turn affects reactivity and interactions with biological targets.

Alkoxy-substituted benzoic acids are of particular interest due to the electronic and coordinating effects of the alkoxy group. mdpi.comresearchgate.net The oxygen atom can act as a hydrogen bond acceptor and can coordinate to metal centers, which is a crucial feature in designing catalysts and supramolecular assemblies. nih.gov Research has shown that the position of the alkoxy group can direct the regioselectivity of certain reactions, such as C-H activation, which is a powerful tool for creating complex heterocyclic structures. mdpi.com These compounds are also investigated for their liquid crystalline properties, where the alkoxy chains contribute to the formation of ordered supramolecular structures. nih.gov

Methyl-substituted benzoic acids introduce steric bulk and alter the electronic nature of the aromatic ring through hyperconjugation. The methyl group's position can have a profound impact on the conformation of the molecule. For example, in 2-acetoxy-6-methylbenzoic acid (a close analog to the title compound), the methyl group causes significant rotation of the carboxyl group out of the plane of the benzene (B151609) ring due to steric hindrance. researchgate.net This conformational change can be critical in the context of enzyme-substrate interactions or the design of specific molecular shapes. Compounds like 2-hydroxy-6-methylbenzoic acid serve as important precursors for various antibiotics and anticancer agents. caymanchem.com

The combination of both alkoxy and methyl groups on a benzoic acid scaffold, as seen in derivatives like 2-propoxy-5-methylbenzoic acid, allows for the fine-tuning of these properties. nih.govnist.gov The synthesis of such disubstituted benzoic acids is an active area of research, often requiring multi-step procedures to achieve the desired substitution pattern. nih.gov

Scope and Objectives of Research on 2-Isobutoxy-6-methylbenzoic Acid

While extensive research exists for a variety of substituted benzoic acids, dedicated studies on This compound are not widely reported in publicly available literature. However, based on the established significance of its structural components—the ortho-methyl and ortho-isobutoxy groups—a clear scope for future research can be defined.

The primary objective of investigating this compound would be to systematically characterize its chemical and physical properties and to explore its potential in materials science and medicinal chemistry. Key research objectives would include:

Synthesis and Structural Analysis: Developing an efficient and scalable synthesis route is the first critical step. Subsequent detailed structural analysis, likely using X-ray crystallography and NMR spectroscopy, would be essential to understand the conformational effects of the bulky isobutoxy group in conjunction with the adjacent methyl group. This would provide valuable data on how these ortho substituents influence the torsion angle of the carboxylic acid group relative to the aromatic ring, a feature known to be significant in related molecules like 6-methylaspirin. researchgate.net

Investigation of Physicochemical Properties: A thorough study of its acidity (pKa), solubility, and lipophilicity would provide fundamental data for its potential application. Comparing these properties to simpler analogs like 2-methoxy-6-methylbenzoic acid would elucidate the specific contribution of the isobutoxy group.

Exploration in Materials Science: Given that alkoxy benzoic acids are known to form liquid crystals, research into the potential mesomorphic properties of this compound and its derivatives would be a logical avenue. The branched isobutyl chain might induce unique packing arrangements and phase behaviors.

Screening for Biological Activity: As many substituted benzoic acids exhibit biological activity, screening this compound for various effects (e.g., antifungal, antibacterial, or as an inhibitor of specific enzymes) would be a primary goal. nih.govnih.gov The specific substitution pattern offers a unique combination of steric and electronic features that could lead to novel biological interactions.

In essence, research on this compound would serve to expand the structure-property relationship knowledge base for disubstituted benzoic acids and could potentially uncover a new molecule with valuable applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPTPQAPGHHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isobutoxy 6 Methylbenzoic Acid and Analogues

Strategic Approaches to the Isobutoxy Moiety Installation

A critical step in the synthesis of the target molecule is the formation of the isobutoxy ether linkage at the C2 position of the benzoic acid core. This is typically achieved through the O-alkylation of a corresponding phenol (B47542) precursor, most commonly 2-hydroxy-6-methylbenzoic acid. caymanchem.com

O-alkylation is a fundamental transformation in organic synthesis for the formation of ethers. In the context of substituted benzoic acids, the Williamson ether synthesis is the most prevalent and versatile method. taylorandfrancis.com This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For the synthesis of 2-isobutoxy-6-methylbenzoic acid, the starting material is typically 2-hydroxy-6-methylbenzoic acid or its ester derivative. The phenolic hydroxyl group is deprotonated using a suitable base to form a sodium or potassium phenoxide. This intermediate then reacts with an isobutyl electrophile to yield the desired ether.

The choice of base is crucial to ensure complete deprotonation without promoting unwanted side reactions. Common bases used for this purpose are listed in the table below.

| Base | Solvent | Typical Conditions | Ref. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature to moderate heating | youtube.com |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | |

| Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol | Phase Transfer Catalysis or Reflux | wikipedia.org |

This table illustrates common base and solvent systems used in Williamson ether synthesis for phenolic substrates.

The Williamson ether synthesis relies on an SN2 mechanism, where an alkoxide ion attacks an alkyl halide. wikipedia.org Therefore, the choice of the alkylating agent is critical for the success of the reaction.

Isobutyl Halides : Primary alkyl halides are ideal substrates for the SN2 reaction as they are less sterically hindered and less prone to competing elimination reactions. taylorandfrancis.commasterorganicchemistry.com Isobutyl bromide or isobutyl chloride are commonly used as the electrophile to introduce the isobutoxy group. The reaction involves the nucleophilic attack of the phenoxide derived from 2-hydroxy-6-methylbenzoic acid on the primary carbon of the isobutyl halide. wikipedia.org

Isobutyl Alcohols : While alkyl halides are the classic electrophiles, alcohols can also be used, though they first need to be converted into a better leaving group. A common strategy is to convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. wikipedia.org Therefore, isobutyl alcohol can be reacted with tosyl chloride in the presence of a base like pyridine (B92270) to form isobutyl tosylate, which can then be used to alkylate the phenolic precursor.

The general mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2). wikipedia.org The reaction works best with primary alkyl halides and is sensitive to steric hindrance. wikipedia.orgyoutube.com

Regioselective Functionalization of the Benzoic Acid Core

Achieving the desired 1,2,6-substitution pattern on the benzene (B151609) ring requires highly regioselective reactions. The directing effects of the carboxyl, methyl, and alkoxy groups must be carefully considered and controlled.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position. The carboxylate group itself can serve as a potent directing group. organic-chemistry.orgacs.org

Studies on unprotected 2-methoxybenzoic acid, an analogue of the target compound, have shown that treatment with strong bases like s-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). organic-chemistry.orgnih.govacs.org This lithiated intermediate can then be quenched with an electrophile to introduce a substituent at the desired position. This methodology provides a highly regioselective route to contiguously substituted benzoic acids that are often difficult to prepare using classical electrophilic substitution methods. acs.org

| Directing Group | Reagent System | Position of Metalation | Ref. |

| -COOH | s-BuLi / TMEDA | C6 (ortho to carboxylate) | organic-chemistry.orgnih.gov |

| -COOH | n-BuLi / t-BuOK | C3 (ortho to methoxy) | organic-chemistry.orgnih.gov |

| -CONR₂ | n-BuLi or s-BuLi / TMEDA | C6 (ortho to amide) | acs.org |

This table summarizes regioselective metalation conditions for substituted benzoic acids, demonstrating how different reagent systems can direct functionalization to specific positions.

Alternatively, palladium-catalyzed C-H activation offers another route for the ortho-alkylation of benzoic acids using alkyl halides. nih.govnih.gov This approach avoids the use of strong organolithium bases.

The substituents on the this compound ring dictate the position of any further electrophilic aromatic substitution. The isobutoxy and methyl groups are both electron-donating and act as ortho-para directors. libretexts.org The carboxylic acid group, however, is electron-withdrawing and a meta-director. quora.com

In this specific substitution pattern, the powerful ortho-para directing influence of the alkoxy and methyl groups dominates. The positions ortho and para to these activating groups are C3, C4, and C5. The C3 and C5 positions are ortho to one activating group and meta to the other, while the C4 position is para to the methyl group. The steric hindrance from the adjacent isobutoxy and carboxyl groups at the C3 position would likely disfavor substitution there. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions. For example, nitration of similar substrates typically occurs at the positions activated by the electron-donating groups. youtube.commasterorganicchemistry.com

Nucleophilic aromatic substitution, on the other hand, is less common on such an electron-rich ring unless a good leaving group is present and activated by strongly electron-withdrawing groups.

Multi-Step Synthetic Sequences and One-Pot Transformations

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. weebly.com A plausible synthetic route could begin with 2-methyl-6-nitrobenzoic acid.

A patent describes a multi-step synthesis for the analogous 2-methoxy-6-methylbenzoic acid which can be adapted. google.com The sequence involves:

Reduction : The nitro group of 2-methyl-6-nitrobenzoic acid is reduced to an amine, yielding 2-amino-6-methylbenzoic acid. This is typically done via catalytic hydrogenation using a palladium or platinum catalyst. google.com

Diazotization and Hydrolysis : The resulting amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid. google.com

O-Alkylation : The final step is the Williamson ether synthesis, as described in section 2.1, using an isobutyl halide to install the isobutoxy group.

Integration of Reduction-Hydrogenation, Diazotization, and Hydrolysis

A key synthetic strategy for producing analogous alkoxybenzoic acids, which can be adapted for this compound, involves a multi-step sequence starting from a nitro-substituted precursor. This process integrates reduction-hydrogenation, diazotization, and hydrolysis. google.com

The synthesis of a related compound, 2-methoxy-6-methylbenzoic acid, provides a clear template for this methodology. google.com The process begins with the reduction of 2-methyl-6-nitrobenzoic acid or its corresponding methyl ester. google.com This is typically achieved through catalytic hydrogenation using hydrogen gas as the hydrogen source and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com The reaction is generally carried out in a solvent like methanol (B129727) at elevated temperatures (60-90 °C) and pressures (0.5-1.5 MPa). google.com

Following the reduction to form the amino intermediate (2-amino-6-methylbenzoic acid or its ester), the synthesis proceeds through a one-pot reaction involving diazotization, hydrolysis, and esterification. google.com The amino group is converted into a diazonium salt using a diazotization reagent like a sulfuric acid solution of nitrosyl sulfuric acid or a nitrite (B80452) ester (e.g., methyl nitrite, ethyl nitrite). google.com This is performed at low temperatures (0-15 °C). google.com The resulting diazonium salt is unstable and is immediately subjected to hydrolysis and alcoholysis by heating the solution (50-66 °C), which leads to the formation of a hydroxyl group on the aromatic ring, yielding a 2-hydroxy-6-methylbenzoate. google.com Because the reaction occurs in an alcohol solvent (e.g., methanol) under acidic conditions, simultaneous esterification of the carboxylic acid can occur. google.com

Sequential Esterification and Carboxylic Acid Hydrolysis in Synthesis

The final steps in the synthesis often involve esterification followed by hydrolysis to yield the desired carboxylic acid. In the context of synthesizing alkoxybenzoic acids, once the hydroxyl intermediate (e.g., 2-hydroxy-6-methyl benzoate) is formed, it undergoes an etherification reaction to introduce the alkoxy group. google.com For this compound, this would involve reacting the hydroxyl intermediate with an isobutyl halide or a similar isobutylating agent.

This sequential approach ensures that the carboxylic acid group, which could interfere with earlier steps, is protected as an ester until the final stage of the synthesis. google.com

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and its analogs relies on various catalytic systems to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. These include metal complexes, phase-transfer catalysts, and heterogeneous catalysts.

Application of Metal Complex Catalysts

Metal complex catalysts are employed in various organic transformations, including oxidation and coupling reactions that can be relevant to the synthesis of benzoic acid derivatives. For instance, cobalt species, in conjunction with N-hydroxyphthalimide (NHPI), have been used to catalyze the efficient oxidation of alcohols to carboxylic acids using molecular oxygen. organic-chemistry.org In the synthesis of aromatic compounds, nickel complexes, such as Ni(cod)2 with triphenylphosphine (B44618) (PPh3) as a ligand, have been utilized for arylation reactions. rsc.org Furthermore, copper catalysts are instrumental in condensation reactions, such as the formation of o-nitrodiphenyl ether from o-chloronitrobenzene and potassium phenoxide, which is a key step in certain ether syntheses. crdeepjournal.org

Phase-Transfer Catalysis in Alkoxybenzoic Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgyoutube.com This methodology is particularly useful in the synthesis of ethers (alkoxylation), where an alkoxide salt (often in the aqueous phase or as a solid) reacts with an organic substrate. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anion (e.g., a phenoxide) from the aqueous or solid phase into the organic phase where it can react with the substrate. crdeepjournal.orgyoutube.comyoutube.com

This technique can be applied to the synthesis of alkoxybenzoic acids by facilitating the O-alkylation of a hydroxybenzoic acid precursor. For example, the synthesis of o-nitrodiphenyl ether has been accomplished by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a phase-transfer catalyst. crdeepjournal.org This approach can enhance reaction rates, improve yields, and allow for milder reaction conditions, making it a valuable tool in the synthesis of compounds like this compound. crdeepjournal.orgresearchgate.net

Role of Heterogeneous Catalysts (e.g., Palladium-Carbon, Platinum-Carbon) in Reduction Steps

Heterogeneous catalysts play a crucial role in the reduction steps of synthetic pathways leading to benzoic acid derivatives. Specifically, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used for the catalytic hydrogenation of nitro groups to amines. google.com In the synthesis of 2-amino-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid, Pd/C or Pt/C is used as the catalyst with hydrogen gas in a solvent like methanol. google.com These catalysts are highly efficient and can be easily separated from the reaction mixture by filtration, simplifying the purification process. google.com

The reaction conditions for these reductions are typically optimized for temperature and pressure to ensure complete conversion of the starting material. google.com For example, a temperature range of 60-90 °C and a hydrogen pressure of 0.5-1.5 MPa are reported for the reduction of 2-methyl-6-nitrobenzoic acid. google.com Supported gold (Au) nanoparticle catalysts have also shown utility in aerobic dehydrogenative aromatization reactions, highlighting the versatility of heterogeneous systems. acs.orgacs.org

| Catalyst Type | Application in Synthesis | Example Reaction | Reference |

| Heterogeneous (Pd/C, Pt/C) | Reduction of nitro groups | 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid | google.com |

| Phase-Transfer (Quaternary Salts) | O-alkylation | Synthesis of ethers from phenoxides and alkyl halides | crdeepjournal.org |

| Metal Complex (Co, Ni, Cu) | Oxidation, Coupling | Oxidation of alcohols, arylation, ether synthesis | organic-chemistry.orgrsc.orgcrdeepjournal.org |

| Heterogeneous (Au/CeO2) | Dehydrogenative Aromatization | Synthesis of substituted anilines | acs.orgacs.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound requires the preparation of key precursors and intermediates. The specific starting materials can vary, but a common route involves building the molecule from simpler, commercially available compounds.

A critical intermediate for this synthesis is 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). biosynth.comcaymanchem.comgeorganics.sk This compound provides the core benzoic acid structure with the methyl and hydroxyl groups in the correct positions for subsequent isobutoxylation. 2-Hydroxy-6-methylbenzoic acid is a natural product that can be synthesized through various means. biosynth.com

Another important precursor is 2-methyl-6-nitrobenzoic acid, which serves as the starting point for the reduction-diazotization-hydrolysis sequence described previously. google.com The synthesis of this nitro compound can be achieved through the nitration of m-xylene (B151644) (1,3-dimethylbenzene). google.comchegg.com The nitration of m-xylene with a mixture of nitric acid and sulfuric acid produces a mixture of isomers, including 2,6-dimethylnitrobenzene and 2,4-dimethylnitrobenzene. google.comgoogle.com The 2,6-dimethylnitrobenzene can then be selectively oxidized to form 2-methyl-6-nitrobenzoic acid.

The synthesis of 2,6-dimethylnitrobenzene itself has been optimized using methods such as continuous synthesis in a micro-tube reactor, with reported yields of around 40% for the desired isomer. google.comgoogle.com

| Precursor/Intermediate | Role in Synthesis | Typical Synthesis Method | Reference |

| m-Xylene (1,3-dimethylbenzene) | Starting material | Commercially available | chegg.com |

| 2,6-Dimethylnitrobenzene | Precursor to the nitro-acid | Nitration of m-xylene | google.comgoogle.com |

| 2-Methyl-6-nitrobenzoic acid | Precursor for reduction/diazotization | Oxidation of 2,6-dimethylnitrobenzene | google.com |

| 2-Amino-6-methylbenzoic acid | Intermediate | Reduction of 2-methyl-6-nitrobenzoic acid | google.com |

| 2-Hydroxy-6-methylbenzoic acid | Key intermediate for etherification | Hydrolysis of the diazonium salt of 2-amino-6-methylbenzoic acid | google.com |

Preparation of 2-Amino-6-methylbenzoic Acid Intermediates

2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is another pivotal intermediate. A common synthetic pathway to this compound begins with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group.

A documented synthesis for the analogue 2-methoxy-6-methylbenzoic acid starts with 2-methyl-6-nitrobenzoic acid. google.com The first step is a reduction hydrogenation reaction to convert the nitro group to an amino group, yielding 2-amino-6-methylbenzoic acid. This transformation is typically carried out using hydrogen gas with a palladium-carbon or platinum-carbon catalyst in a methanol solvent. google.com The reaction proceeds at temperatures between 60-90 °C and hydrogen pressures of 0.5-1.5 MPa. google.com

From 2-amino-6-methylbenzoic acid, further transformations can be carried out. For instance, a one-pot reaction involving diazotization, hydrolysis, and esterification can convert the amino group to a hydroxyl group, forming 2-hydroxy-6-methyl benzoate. google.com

An alternative approach to amino-benzoic acid derivatives involves the amination of halo-benzoic acids. For example, 2-amino-6-nitrobenzoic acid can be prepared by reacting a 2-halo-6-nitrobenzoic acid (where the halo group can be F, Cl, Br, or I) with ammonia. google.com This reaction is facilitated by a cuprous catalyst, which allows for milder reaction conditions and high conversion rates, making it suitable for industrial-scale production. google.com

Interactive Data Table: Key Reactions in the Synthesis of Amino-methylbenzoic Acid Intermediates

| Reaction Type | Starting Material | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Methyl-6-nitrobenzoic acid | 2-Amino-6-methylbenzoic acid | H₂, Pd/C or Pt/C, Methanol, 60-90°C, 0.5-1.5 MPa | google.com |

| Cuprous-Catalyzed Aminolysis | 2-Halo-6-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | Ammonia, Cuprous catalyst, Organic solvent | google.com |

| Diazotization/Hydrolysis | 2-Amino-6-methylbenzoic acid | 2-Hydroxy-6-methyl benzoate | Diazotization reagent, Methanol | google.com |

Green Chemistry Principles in the Synthesis of this compound

While specific green chemistry literature for the synthesis of this compound is not prominent, the principles of green chemistry can be applied to its hypothetical production pathway, which would likely involve the alkylation of 2-hydroxy-6-methylbenzoic acid. The synthesis of benzoic acid derivatives, in general, has been a subject of green chemistry research, focusing on sustainable feedstocks, safer reagents, and energy efficiency. rsc.orgescholarship.orggoogle.com

A key green consideration is the source of the benzoic acid framework. Traditionally derived from petroleum-based feedstocks like toluene, research has explored the synthesis of benzoic acid from renewable, biomass-derived materials such as quinic acid and shikimic acid, which are obtainable from glucose. escholarship.org Another approach involves utilizing lignin-based benzoic acid derivatives, which can be obtained through the oxidative cleavage of lignin, a major component of biomass. rsc.org

In the synthetic steps themselves, green principles advocate for the replacement of hazardous reagents. For instance, the oxidation of a methyl group to a carboxylic acid, a necessary step in many syntheses, often employs heavy metal oxidants like potassium permanganate (B83412) or chromium trioxide, which generate significant toxic waste. google.com Greener alternatives include using hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of a transfer metal catalyst. google.com This method is highly efficient, energy-saving, and produces water as the primary byproduct, thus avoiding pollution. google.com Similarly, the aerobic auto-oxidation of aldehydes to carboxylic acids, using oxygen as the terminal oxidant, represents a sustainable alternative that can minimize waste. rsc.org

The use of catalysts is a cornerstone of green chemistry. The palladium-catalyzed carbonylation mentioned for 2-chloro-6-methylbenzoic acid synthesis is an excellent example, as the catalyst is highly efficient and reduces the need for stoichiometric reagents. acs.org Likewise, the catalytic hydrogenation of a nitro group to an amine using a Pd/C catalyst is a classic green transformation. google.com

Finally, the choice of solvent is crucial. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents, with water being the ideal. Methodologies like the Schotten-Baumann reaction for benzoylation have been successfully performed in aqueous environments at room temperature, demonstrating the feasibility of reducing reliance on organic solvents. brazilianjournals.com.br Applying these principles—utilizing bio-based starting materials, employing catalytic methods, using benign oxidants like H₂O₂ or O₂, and choosing aqueous or other green solvents—would significantly enhance the environmental profile of the synthesis of this compound.

Investigations into the Chemical Reactivity and Transformation Pathways of 2 Isobutoxy 6 Methylbenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group, readily participating in a range of reactions.

2-Isobutoxy-6-methylbenzoic acid can undergo esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. youtube.commasterorganicchemistry.com This equilibrium process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comyoutube.com

To drive the reaction towards the formation of the ester product, it is common practice to use a large excess of the alcohol or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The use of a strong acid catalyst like sulfuric acid is also advantageous as it is a strong dehydrating agent. khanacademy.org

For example, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-isobutoxy-6-methylbenzoate.

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-isobutoxy-6-methylbenzoate |

| Ethanol | H₂SO₄ | Ethyl 2-isobutoxy-6-methylbenzoate |

It is important to note that while the general principles of Fischer esterification apply, the steric hindrance caused by the ortho-methyl and isobutoxy groups may influence the reaction rate. In some cases, alternative esterification methods might be employed to overcome this steric hindrance. A related synthesis of 2-propoxy-5-methylbenzoic acid highlights that the propylation of the ethyl ester of p-cresotinic acid followed by hydrolysis is a preferred route, suggesting that direct esterification of a sterically hindered benzoic acid can be challenging. nih.gov

The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process that requires high temperatures. khanacademy.orgyoutube.com To facilitate amide formation under milder conditions, the carboxylic acid is typically activated. orgsyn.org This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com

Common methods for activating carboxylic acids include their conversion to acid chlorides, acid annhydrides, or the use of coupling agents. youtube.comorgsyn.org For instance, reacting this compound with thionyl chloride (SOCl₂) would produce 2-isobutoxy-6-methylbenzoyl chloride. This highly reactive acid chloride can then readily react with an amine, such as methylamine, to form the corresponding amide, N-methyl-2-isobutoxy-6-methylbenzamide. youtube.com During this reaction, a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. khanacademy.orgyoutube.com

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. youtube.com Boric acid has also emerged as a green and efficient catalyst for the direct amidation of carboxylic acids. orgsyn.org

Table 2: Amide Formation from this compound

| Amine | Activation Method | Product |

| Ammonia | Acid Chloride | 2-Isobutoxy-6-methylbenzamide |

| Methylamine | Acid Chloride | N-methyl-2-isobutoxy-6-methylbenzamide |

| Aniline | DCC Coupling | N-phenyl-2-isobutoxy-6-methylbenzamide |

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2-isobutoxy-6-methylbenzoate. A patent for the synthesis of 2-methoxy-6-methylbenzoic acid describes a similar hydrolysis step where the methyl ester is treated with sodium hydroxide and water, followed by acidification to yield the final product. google.com

This salt-forming ability is a key characteristic of carboxylic acids and is important in various applications, including purification and formulation. The polymorphism and cocrystal salt formation of related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid have been studied, indicating the potential for this compound to form various crystalline salt forms. rsc.org

Reactivity of the Isobutoxy Group

The isobutoxy group, an ether linkage, is generally stable but can undergo specific reactions under certain conditions.

Ethers are known to be relatively unreactive, which is why they are often used as solvents in organic reactions. masterorganicchemistry.com However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically by treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comwikipedia.orglibretexts.org

The cleavage of an ether involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com A nucleophile, such as the halide ion from the acid, then attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.com

In the case of this compound, the ether is an aryl alkyl ether. Cleavage of such ethers with a strong acid like HI will typically proceed via an Sₙ2 mechanism at the less hindered alkyl carbon. libretexts.org This would result in the formation of 2-hydroxy-6-methylbenzoic acid and isobutyl iodide. The reaction occurs at the alkyl-oxygen bond because the aromatic ring is resistant to nucleophilic attack. libretexts.org The reaction is unlikely to proceed via an Sₙ1 mechanism as this would require the formation of a relatively unstable primary carbocation from the isobutyl group. youtube.com

The isobutoxy group itself is not readily oxidized under standard conditions. However, the presence of the aromatic ring can influence the reactivity of adjacent C-H bonds. The benzylic position, the carbon atom attached directly to the aromatic ring, is particularly susceptible to oxidation. libretexts.orgopenstax.orglibretexts.org In this compound, the methyl group is at a benzylic position and could potentially be oxidized to a carboxylic acid group under strong oxidizing conditions, such as with hot potassium permanganate (B83412) (KMnO₄). libretexts.orgopenstax.org This would lead to the formation of 2-isobutoxyphthalic acid.

The isobutoxy group itself does not have a benzylic hydrogen and is therefore less prone to this type of oxidation. libretexts.orgopenstax.org Rearrangement reactions of the isobutoxy group are not common under typical synthetic conditions. One notable rearrangement involving a related functional group is the Rubottom oxidation, where silyl (B83357) enol ethers are oxidized to α-hydroxy carbonyl compounds, a process that involves a 1,4-silyl migration (Brook rearrangement). wikipedia.org However, this is not directly applicable to the isobutoxy group in this context.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is a site for various chemical modifications, primarily through free radical mechanisms at the benzylic position.

The benzylic position of the methyl group is susceptible to functionalization through oxidation and halogenation, offering pathways to synthesize a range of derivatives.

Benzylic Oxidation: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid, though this may also lead to degradation of the aromatic ring under harsh conditions. Milder oxidants like selenium dioxide (SeO2) can selectively oxidize the methyl group to an aldehyde.

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Predicted Outcomes of Benzylic Functionalization Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Oxidation | KMnO4, heat | 2-Isobutoxy-6-carboxybenzoic acid |

| Oxidation | SeO2 | 2-Formyl-6-isobutoxybenzoic acid |

| Halogenation | NBS, benzoyl peroxide | 2-(Bromomethyl)-6-isobutoxybenzoic acid |

Aromatic Ring Reactivity and Substitution Patterns

The isobutoxy and methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The interplay of these directing effects and the steric hindrance from the bulky substituents governs the regioselectivity of aromatic substitution reactions.

In electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the positions of incoming electrophiles are directed by the existing substituents. The powerful activating and ortho, para-directing isobutoxy group, along with the methyl group, would be expected to direct incoming electrophiles to the positions ortho and para to them. However, the positions ortho to both the isobutoxy and methyl groups are already substituted. The position para to the isobutoxy group (position 5) and the position para to the methyl group (position 4) are the most likely sites for substitution. The steric bulk of the isobutoxy and carboxylic acid groups at positions 2 and 1, respectively, would likely hinder substitution at the adjacent positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-Isobutoxy-6-methyl-4-nitrobenzoic acid |

| Bromination | Br2, FeBr3 | 4-Bromo-2-isobutoxy-6-methylbenzoic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-Isobutoxy-6-methyl-4-acetylbenzoic acid |

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, the carboxylic acid group is deactivating, but not strongly enough to facilitate SNAr reactions under standard conditions. Furthermore, there are no suitable leaving groups on the ring. Therefore, the potential for nucleophilic aromatic substitution on the unsubstituted ring is low. However, if a leaving group such as a halogen were introduced onto the ring, SNAr reactions could become more feasible, particularly if activated by an additional nitro group.

Comparative Reactivity Studies with Isomeric Benzoic Acid Derivatives

A comparative analysis with its isomers, such as 3-isobutoxy-5-methylbenzoic acid or 4-isobutoxy-2-methylbenzoic acid, highlights the significance of substituent positioning on reactivity.

In an isomer like 4-isobutoxy-2-methylbenzoic acid, the steric hindrance around the carboxylic acid is reduced, which could lead to different reactivity in esterification reactions. For electrophilic aromatic substitution, the directing effects of the substituents in different isomeric arrangements would lead to different substitution patterns. For instance, in 4-isobutoxy-2-methylbenzoic acid, the positions ortho to the activating isobutoxy and methyl groups are less sterically hindered, potentially leading to a different distribution of products compared to the 2-isobutoxy-6-methyl isomer.

The acidity of the carboxylic acid group is also influenced by the position of the electron-donating isobutoxy and methyl groups. In this compound, the ortho-substituents can cause the carboxyl group to twist out of the plane of the aromatic ring, which can affect its resonance stabilization and thus its acidity.

Advanced Spectroscopic and Structural Elucidation of 2 Isobutoxy 6 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 2-Isobutoxy-6-methylbenzoic acid displays a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ), multiplicities, and integration values of these signals allow for the unambiguous assignment of each proton.

The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 4 (H-4) typically appears as a triplet, coupled to the adjacent protons at positions 3 and 5. The protons at positions 3 and 5 (H-3 and H-5) are observed as doublets, each coupled to H-4.

The isobutoxy group gives rise to three distinct signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and appear as a doublet. The methine proton (-CH-) is a multiplet due to coupling with both the methylene and the two methyl groups. The two equivalent methyl groups (-CH(CH ₃)₂) of the isobutyl moiety produce a characteristic doublet in the upfield region of the spectrum.

The methyl group attached to the benzene ring at position 6 (-CH₃) appears as a singlet, as it has no adjacent protons to couple with. The acidic proton of the carboxylic acid group (-COOH) is typically a broad singlet and may have a variable chemical shift depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | br s | 1H |

| H-4 | 7.20 - 7.40 | t | 1H |

| H-3, H-5 | 6.80 - 7.00 | d | 2H |

| -O-CH ₂- | 3.80 - 4.00 | d | 2H |

| Ar-CH ₃ | 2.20 - 2.40 | s | 3H |

| -CH -(CH₃)₂ | 2.00 - 2.20 | m | 1H |

| -CH(C H₃)₂ | 0.90 - 1.10 | d | 6H |

br s = broad singlet, t = triplet, d = doublet, s = singlet, m = multiplet

¹³C NMR Spectral Analysis Including DEPT Experiments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the carboxylic acid (-C OOH) is the most deshielded and appears at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by their substituents. The carbon atoms bearing the isobutoxy and methyl groups (C-2 and C-6) are significantly shifted compared to the other aromatic carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons at positions 1, 2, and 6, are not observed in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |

| -C OOH | 170 - 175 | Absent |

| C-2 | 155 - 160 | Absent |

| C-6 | 135 - 140 | Absent |

| C-4 | 128 - 132 | Positive (CH) |

| C-1 | 125 - 130 | Absent |

| C-3, C-5 | 115 - 120 | Positive (CH) |

| -O-C H₂- | 70 - 75 | Negative (CH₂) |

| -C H-(CH₃)₂ | 27 - 32 | Positive (CH) |

| Ar-C H₃ | 18 - 22 | Positive (CH₃) |

| -CH(C H₃)₂ | 18 - 22 | Positive (CH₃) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structure Confirmation

Two-dimensional (2D) NMR experiments provide correlational information that confirms the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons H-3, H-4, and H-5. It would also show correlations between the methylene and methine protons of the isobutoxy group, and between the methine proton and the isobutyl methyl protons. docbrown.infochemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. docbrown.infochemicalbook.com Each cross-peak indicates a C-H bond. This experiment is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra. For example, the proton signal assigned to the Ar-CH₃ would show a correlation to the corresponding methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by a series of absorption bands that are indicative of its specific functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutoxy and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl group.

C=C Stretches: Aromatic C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ether linkage (-O-CH₂-) and the carboxylic acid (C-O) are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

O-H Bend: The O-H bending vibration of the carboxylic acid may appear as a broad peak around 920 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Medium to Strong |

| O-H Bend (Carboxylic Acid) | 900 - 950 | Broad |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar or symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C-C backbone of the isobutyl group, which may be weak in the FTIR spectrum. The symmetric C=C stretching of the benzene ring typically gives a strong Raman band around 1600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the molecular mass with very high accuracy. This precision allows for the calculation of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₁₆O₃), HRMS would confirm its exact mass, providing unequivocal evidence of its elemental composition. This level of accuracy is crucial for differentiating between isobaric compounds and verifying the successful synthesis of the target molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Calculated Exact Mass | 208.10994 Da |

| Analysis Mode | Electrospray Ionization (ESI) |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected Ion (Negative Mode) | [M-H]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br It is ideal for the analysis of volatile and thermally stable compounds. academicjournals.org Benzoic acids, due to the polar carboxylic acid group, are generally not volatile enough for direct GC-MS analysis. academicjournals.org Therefore, a derivatization step, such as esterification with an agent like diazomethane (B1218177) or methyl chloroformate, is typically required to convert the carboxylic acid to a more volatile ester (e.g., methyl 2-isobutoxy-6-methylbenzoate). researchgate.net

Once derivatized, the compound is separated from other components in the GC column before entering the mass spectrometer. In the MS, it is ionized, commonly by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and identification by comparing it to spectral libraries. ub.edu

Table 2: Plausible GC-MS Fragmentation of Derivatized this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 222 | [M]⁺ (Methyl 2-isobutoxy-6-methylbenzoate) | C₁₃H₁₈O₃ |

| 165 | [M - C₄H₉]⁺ | Loss of the isobutyl group |

| 149 | [M - C₄H₉O]⁺ | Loss of the isobutoxy group |

| 133 | [M - C₄H₉O - CH₄]⁺ | Subsequent loss of methane |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Unlike GC-MS, LC-MS can directly analyze this compound in its native form without the need for derivatization. unimi.it The compound is first separated from impurities on a liquid chromatography column, typically a reversed-phase column like a C18.

Following separation, the eluent is introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI). This minimizes fragmentation, usually yielding a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which confirms the molecular weight. LC-MS is particularly valuable for assessing the purity of a sample by detecting and quantifying trace impurities. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a reliable method for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the spatial packing of molecules, which is governed by intermolecular forces.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar substituted benzoic acids allows for a well-founded prediction of its likely crystal structure. manchester.ac.uk Such compounds frequently crystallize in monoclinic space groups like P2₁/c or triclinic space groups such as P-1. The unit cell is the fundamental repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters would be precisely determined from the diffraction pattern.

Table 3: Illustrative Unit Cell Parameters for a Substituted Benzoic Acid

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for benzoic acid derivatives |

| Space Group | P2₁/c | A frequent space group featuring a twofold screw axis and a glide plane |

| a | ~10-15 Å | Length of the first unit cell axis |

| b | ~5-10 Å | Length of the second unit cell axis |

| c | ~15-20 Å | Length of the third unit cell axis |

| α | 90° | Angle between axes b and c |

| β | ~95-110° | Angle between axes a and c |

| γ | 90° | Angle between axes a and b |

| Z | 4 | Number of molecules per unit cell |

Note: The values in this table are illustrative and based on typical data for similar molecular crystals.

The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the crystal structure is expected to be dominated by two key interactions:

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids almost universally form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. manchester.ac.uk This robust and highly directional interaction creates a characteristic R²₂(8) ring motif, which acts as a primary building block for the crystal lattice.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Participating Groups | Expected Geometry |

| Hydrogen Bonding | A strong, directional interaction crucial for crystal packing. | Carboxylic acid groups (-COOH) | Formation of centrosymmetric R²₂(8) dimers. |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | Benzene rings | Parallel-displaced or T-shaped stacking arrangements. |

| Van der Waals Forces | Weak, non-specific interactions between all atoms. | Entire molecule, particularly the isobutoxy and methyl groups | Contribution to overall crystal density and stability. |

Conformational Analysis in the Crystalline State

A comprehensive understanding of the three-dimensional arrangement of atoms in a molecule is paramount to elucidating its chemical and physical properties. For this compound, the conformation in the crystalline state provides a foundational model for its behavior in the solid phase. This analysis, typically achieved through single-crystal X-ray diffraction, reveals the precise bond lengths, bond angles, and torsion angles that define the molecule's structure when packed in a crystal lattice.

However, a thorough search of the existing scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. While the crystal structures of related substituted benzoic acids have been reported, providing a general framework for how these molecules might behave, the unique steric and electronic contributions of the isobutoxy and methyl groups at the 2 and 6 positions, respectively, would lead to a distinct conformational preference for the target molecule.

In the absence of direct experimental data, a theoretical conformational analysis can be hypothesized based on the structures of analogous compounds. For instance, in the crystal structure of 2-acetoxy-6-methylbenzoic acid, significant steric hindrance between the substituents at the 2 and 6 positions and the carboxylic acid group forces the carboxyl group to rotate out of the plane of the benzene ring. researchgate.net A similar effect would be anticipated for this compound. The bulky isobutoxy group would likely induce a substantial dihedral angle between the plane of the carboxylic acid and the aromatic ring.

To provide a definitive and detailed conformational analysis, experimental determination of the crystal structure of this compound via X-ray diffraction is necessary. Such a study would provide the precise atomic coordinates, from which all geometric parameters can be derived.

Computational Chemistry and Molecular Modeling Studies of 2 Isobutoxy 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted benzoic acids and related molecules. stevens.edunih.govnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used to investigate the electronic structure and properties of organic acids. nih.govjocpr.com For 2-Isobutoxy-6-methylbenzoic acid, DFT would be used to calculate its total energy, dipole moment, and the distribution of electrons, providing a comprehensive picture of its molecular properties.

A crucial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure—the lowest energy conformation. For this compound, significant steric hindrance is expected between the bulky isobutoxy group, the methyl group, and the carboxylic acid group, all positioned on adjacent carbons of the benzene (B151609) ring.

Conformational analysis involves studying the energetics of different spatial arrangements (rotamers). lumenlearning.com Due to the steric strain, the carboxylic acid and isobutoxy groups are likely forced out of the plane of the benzene ring. A study on the closely related 2-acetoxy-6-methylbenzoic acid revealed that substitution at the C(6) position causes significant conformational changes in the carboxyl and adjacent groups to relieve steric pressure. researchgate.net Similarly, for this compound, DFT calculations would explore the rotation around the C-O bond of the isobutoxy group and the C-C bond of the carboxylic acid group to identify the most stable conformer. The analysis would likely show a non-planar arrangement as the global minimum energy structure.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to verify experimental findings or to identify a molecule.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. stevens.eduidc-online.com For this compound, the predicted shifts would be sensitive to the molecule's final optimized geometry. The proton of the carboxylic acid would be expected at a high chemical shift, while the protons on the isobutoxy group and the methyl group would have characteristic shifts influenced by their local electronic environments. Comparing computed shifts with experimental data can help confirm the structure. nih.gov

IR Frequencies: The vibrational frequencies from an infrared (IR) spectrum can also be calculated. nist.govnist.gov These theoretical frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid group, C-O stretches of the ether linkage, and C-H stretches of the aromatic and aliphatic parts.

The table below illustrates the kind of data that would be generated from such a predictive study.

| Parameter Type | Predicted Value / Observation | Affected Functional Group(s) |

| ¹H NMR Shift | ~10-13 ppm | Carboxylic Acid (-COOH) |

| ¹H NMR Shift | ~3.8 ppm (doublet) | Methylene (B1212753) (-OCH₂-) |

| ¹H NMR Shift | ~2.3 ppm (singlet) | Methyl (-CH₃) |

| ¹³C NMR Shift | ~170 ppm | Carbonyl (-COOH) |

| IR Frequency | ~1700 cm⁻¹ | Carbonyl Stretch (C=O) |

| IR Frequency | ~2500-3300 cm⁻¹ (broad) | Hydroxyl Stretch (O-H) |

| IR Frequency | ~1250 cm⁻¹ | C-O Ether Stretch |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups.

Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within the molecule and which regions are most likely to participate in chemical reactions.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution on the surface of a molecule. actascientific.com It is used to predict how a molecule will interact with other charged species. The MEPS map is color-coded: red areas indicate negative electrostatic potential (regions rich in electrons, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (regions that are electron-poor, susceptible to nucleophilic attack).

For this compound, the MEPS map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, as these are the most electronegative atoms. actascientific.com The most positive potential (blue) would be located on the acidic proton of the carboxylic acid group, highlighting its propensity to be donated in an acid-base reaction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. In this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the benzene ring and the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be centered on the π*-system of the benzene ring and the carbonyl group of the carboxylic acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. Computational analysis provides the energies of these orbitals and their spatial distribution.

| Molecular Orbital | Description | Predicted Location | Implication |

| HOMO | Highest Occupied Molecular Orbital | π-system of the benzene ring, oxygen atoms | Acts as an electron donor in reactions |

| LUMO | Lowest Unoccupied Molecular Orbital | π*-system of the benzene ring and carbonyl group | Acts as an electron acceptor in reactions |

| HOMO-LUMO Gap | Energy difference (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability |

Note: This table describes the expected characteristics of the frontier orbitals for this type of molecule based on FMO theory.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying electron delocalization effects, such as hyperconjugation, which contribute to molecular stability. uni-muenchen.dewikipedia.org

The strength of these hyperconjugative interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO. longdom.org A higher E(2) value indicates a stronger interaction. For instance, the interaction between a C-H σ bond and an adjacent C=C π* orbital would be represented as σ(C-H) → π*(C=C).

σ(C-H) → π(C-C)ring*: Delocalization from the C-H bonds of the methyl and isobutoxy groups into the antibonding π orbitals of the aromatic ring.

σ(C-C) → π(C-C)ring*: Delocalization from the C-C single bonds of the isobutoxy group into the ring's π-system.

n(O) → σ(C-C): Intramolecular delocalization from the lone pairs (n) of the oxygen atoms in the isobutoxy and carboxylic acid groups to adjacent antibonding σ orbitals.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in the solid state or in solution is crucial for understanding its physical properties and biological activity. Computational modeling allows for the detailed investigation of these intermolecular forces.

Carboxylic acids are well-known for forming strong hydrogen bonds, and this compound is no exception. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.gov

Computational models can predict the geometry and strength of these hydrogen bonds. For substituted benzoic acids, the formation of these dimers is a common and energetically favorable motif. nih.gov The presence of the bulky isobutoxy and methyl groups at the 2 and 6 positions may introduce steric hindrance that could potentially influence the planarity and strength of this dimeric structure, a factor that can be quantified through computational analysis.

Beyond classical hydrogen bonds, weaker non-covalent interactions (NCIs) play a significant role in the structure and function of molecules. rsc.org These interactions, though individually weak, can collectively have a substantial impact on molecular recognition and crystal packing. researchgate.netnih.gov For this compound, several types of NCIs are plausible:

C-H…π Interactions : The alkyl C-H bonds of the isobutoxy and methyl groups can interact with the electron-rich π-system of the benzene ring of a neighboring molecule. nih.gov These interactions are known to contribute to the stability of protein structures and molecular crystals. nih.gov

π-π Stacking Interactions : The aromatic rings of two molecules can stack on top of each other. The geometry of this stacking can be parallel, T-shaped, or parallel-displaced. The introduction of substituents on the ring influences the electronic nature and, consequently, the preferred mode and strength of π-π stacking. nih.gov

n → π Interactions: This is a weaker, non-covalent interaction where a lone pair of electrons (n) from an atom like oxygen can interact with an adjacent antibonding π orbital. rsc.org In this compound, the lone pairs on the oxygen atoms could potentially engage in such interactions.

Computational tools can map and quantify these weak interactions, providing a comprehensive understanding of the forces that govern the supramolecular assembly of this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method is instrumental in drug discovery and for elucidating the mechanism of action of bioactive molecules.

Molecular docking simulations can be used to screen this compound against a library of known protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

While specific docking studies for this compound are not detailed in the provided search results, the methodology would involve preparing the 3D structure of the molecule and the target receptor. The docking algorithm would then explore the conformational space of the ligand within the binding pocket to identify low-energy binding modes. The results would be presented as a ranked list of poses, with associated binding energy estimates.

The following table summarizes the potential interactions that could be elucidated through molecular docking:

| Receptor Target | Potential Interacting Groups of this compound | Potential Interacting Residues in Receptor | Type of Interaction |

| S1P5 Receptor | Carboxylic Acid | Basic residues (e.g., Arginine, Lysine) | Ionic, Hydrogen Bonding |

| Isobutoxy Group | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Hydrophobic | |

| Methyl Group | Hydrophobic residues | Hydrophobic | |

| Aromatic Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π Stacking | |

| Retinoic Acid Receptors (RARs) | Carboxylic Acid | Polar/Basic residues (e.g., Arginine, Serine) | Hydrogen Bonding, Ionic |

| Isobutoxy Group | Hydrophobic pocket | Hydrophobic | |

| Methyl Group | Hydrophobic pocket | Hydrophobic |

These computational predictions provide valuable hypotheses that can be tested experimentally to validate the binding mode and affinity of this compound for these and other biological targets.

Rational Design of Modified Analogues based on Docking Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. The insights gained from these predictions are crucial for the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties.

The process of rational design based on docking insights typically involves the following steps:

Identification of Key Interactions: Docking simulations of the parent molecule, this compound, into the binding site of a target protein would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. For instance, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or histidine. The isobutoxy and methyl groups would likely engage in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR) Analysis: By analyzing the docking pose, chemists can hypothesize which parts of the molecule are most important for binding. This forms the basis of a structure-activity relationship, where modifications to the chemical structure are correlated with changes in biological activity.

In Silico Modification and Re-docking: Guided by the SAR analysis, new analogues are designed in silico by modifying the parent structure. These modifications could include:

Altering the Alkoxy Chain: The isobutoxy group could be replaced with other alkyl or aryl ethers to explore the size and shape of the hydrophobic pocket.

Varying the Substitution on the Benzoic Acid Ring: The methyl group could be replaced with other substituents (e.g., halogens, larger alkyl groups) to probe for additional interactions.

Modifying the Carboxylic Acid: While often crucial for binding, the carboxylic acid could be replaced with bioisosteres (e.g., tetrazole) to improve metabolic stability or cell permeability.

These newly designed virtual compounds are then docked into the same protein binding site to predict their binding affinity and orientation. The goal is to identify modifications that lead to more favorable interactions and, theoretically, higher potency.

The following table provides a hypothetical example of how docking insights could guide the rational design of analogues of this compound. The predicted binding affinity is often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

| Compound Name | Modification from Parent Compound | Rationale based on Hypothetical Docking Insights | Predicted Docking Score (kcal/mol) |

| This compound | Parent Compound | Baseline interaction | -7.5 |

| 2-Cyclobutoxy-6-methylbenzoic acid | Isobutoxy group replaced with a cyclobutoxy group | To explore a more constrained hydrophobic interaction in the binding pocket. | -7.8 |

| 2-Isobutoxy-6-ethylbenzoic acid | Methyl group replaced with an ethyl group | To probe for additional hydrophobic contact in a nearby sub-pocket. | -7.2 |

| 2-Isobutoxy-6-chlorobenzoic acid | Methyl group replaced with a chloro group | To introduce a potential halogen bond interaction with a backbone carbonyl. | -8.1 |

| 5-(2-Isobutoxy-6-methylbenzoyl)tetrazole | Carboxylic acid group replaced with a tetrazole bioisostere | To maintain the key hydrogen bonding interaction while potentially improving pharmacokinetic properties. | -7.6 |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 Isobutoxy 6 Methylbenzoic Acid Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

Alkoxy substituents are crucial in the design of therapeutic compounds as they can significantly influence receptor binding and biological activity. mdpi.com In derivatives of benzoic acid, the nature of the alkoxy group—its size, shape, and lipophilicity—can modulate how the molecule fits into a receptor's binding pocket. The isobutoxy group in 2-isobutoxy-6-methylbenzoic acid, being larger and more lipophilic than smaller groups like methoxy (B1213986) or ethoxy, can enhance binding to receptors with hydrophobic pockets.

The position and nature of alkoxy substituents can also affect the electronic properties of the aromatic ring, which in turn influences reactivity and interaction with target proteins. researcher.life Studies on various aromatic compounds have shown that alkoxy groups can act as weak directing groups in chemical reactions, a principle that underscores their electronic influence. mdpi.com For instance, research on phthalocyanines demonstrated that introducing alkoxy substituents can tune the electronic properties of the molecule. This principle is applicable when designing derivatives to have specific electronic distributions for optimal receptor engagement.

Table 1: Comparison of Alkoxy Group Properties and Potential Impact on Activity

| Alkoxy Group | Size | Lipophilicity (Estimated) | Potential Influence on Receptor Interaction |

|---|---|---|---|

| Methoxy | Small | Low | May favor interactions in smaller, more polar binding pockets. |

| Ethoxy | Medium | Moderate | Provides a balance of size and lipophilicity. |

| Isobutoxy | Large | High | Enhances binding to larger, hydrophobic pockets; may improve membrane permeability. |

| Benzyloxy | Very Large | Very High | Can introduce additional aromatic interactions (e.g., pi-stacking) and significantly increase lipophilicity. |

This table provides a conceptual overview based on general chemical principles.

The position of substituents on the benzoic acid ring is a critical determinant of a molecule's three-dimensional shape and its biological function. The 6-methyl group in this compound, being positioned ortho to the carboxylic acid, introduces significant steric hindrance. A crystallographic study on the related compound 2-acetoxy-6-methylbenzoic acid (6-methylaspirin) revealed that this steric clash forces the carboxyl group to rotate significantly out of the plane of the benzene (B151609) ring. researchgate.net This enforced non-planar conformation is a key design feature that distinguishes it from analogues like aspirin, where the carboxyl group is more coplanar with the ring. researchgate.net

This fixed, twisted conformation can be crucial for receptor selectivity, as it presents the functional groups in a specific spatial arrangement for interaction with a target protein. The positioning of other substituents on the aromatic ring can further refine this interaction. For example, adding electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, affecting its binding affinity and intrinsic activity. researchgate.net